A Comprehensive Technical Guide to the Chemical Characterization of Tolmetin-d3
A Comprehensive Technical Guide to the Chemical Characterization of Tolmetin-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth guide to the chemical characterization of Tolmetin-d3, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Tolmetin. This guide covers its fundamental chemical properties, mechanism of action, metabolic pathways, and detailed analytical methodologies for its identification and quantification.
Physicochemical Properties
Tolmetin-d3 is the labeled counterpart of Tolmetin, primarily used as an internal standard in quantitative bioanalysis.[1] Its physical and chemical properties are nearly identical to the unlabeled compound, with the key difference being the isotopic substitution, which results in a slightly higher molecular weight.
Tolmetin-d3
| Property | Value | Source |
| Chemical Name | 2-[5-(4-methylbenzoyl)-1-(trideuteriomethyl)pyrrol-2-yl]acetic acid | [2] |
| Synonyms | 1-Methyl-d3-5-(4-methylbenzoyl)-1H-pyrrole-2-acetic Acid, Tolmetine-d3 | [3] |
| Molecular Formula | C₁₅H₁₂D₃NO₃ | [1] |
| Molecular Weight | 260.30 g/mol | [1][3] |
| CAS Number | 1184998-16-0 | [2][3] |
| Appearance | White to Off-White Solid | [3] |
| Storage | 2-8°C Refrigerator | [3] |
Tolmetin (Unlabeled Parent Compound)
| Property | Value | Source |
| IUPAC Name | 2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetic acid | [4] |
| Molecular Formula | C₁₅H₁₅NO₃ | [4][5] |
| Molecular Weight | 257.28 g/mol | [4] |
| CAS Number | 26171-23-3 | [4][5] |
| Melting Point | 155-157 °C (decomposes) | [4][6] |
| pKa | 3.5 | [7] |
| Water Solubility | 0.131 - 0.222 mg/L | [8][9] |
| DMSO Solubility | 51 mg/mL | [10] |
Mechanism of Action
Tolmetin functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes.[4] By blocking both COX-1 and COX-2, it prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[11] This inhibition of prostaglandin synthesis is the primary mechanism behind its anti-inflammatory, analgesic, and antipyretic properties.[8]
Metabolic Pathways
Tolmetin undergoes extensive metabolism in the liver. The primary metabolic route is the oxidation of the p-methyl group to a carboxylic acid, forming an inactive metabolite.[4][8] Additionally, Tolmetin can form several conjugates. Studies in rats have identified the formation of reactive acyl-CoA thioesters and acyl glucuronides.[12] These reactive intermediates can subsequently conjugate with taurine, carnitine, or glutathione.[12] Essentially all of an administered dose is recovered in the urine within 24 hours as either the inactive oxidative metabolite or as conjugates of the parent drug.[7][8]
Analytical Methodologies and Protocols
The quantification of Tolmetin and its deuterated analog in biological matrices is typically achieved using chromatographic techniques coupled with mass spectrometry, which offers high sensitivity and specificity.
Experimental Protocol: LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying Tolmetin-d3 and Tolmetin in plasma, serum, and urine.[13][14]
Objective: To develop and validate a sensitive and robust LC-MS/MS method for the simultaneous determination of Tolmetin and Tolmetin-d3 (as an internal standard) in human plasma.
Materials and Reagents:
-
Tolmetin and Tolmetin-d3 reference standards
-
Ultrapure water
-
Human plasma (blank)
-
Solid-phase extraction (SPE) or protein precipitation reagents[14][16]
Instrumentation:
-
Liquid Chromatograph (e.g., Nexera X2) coupled to a Tandem Mass Spectrometer (e.g., QTrap 5500)[16]
-
Chromatographic Column: C18 reverse-phase column (e.g., X-Terra RP18, Inertsil 5 ODS-3V)[14][17]
Protocol Steps:
-
Standard Solution Preparation:
-
Prepare stock solutions (e.g., 1 mg/mL) of Tolmetin and Tolmetin-d3 in methanol.
-
Perform serial dilutions to create working standard solutions for the calibration curve (e.g., 20-2000 ng/mL) and quality control (QC) samples.[14]
-
-
Sample Preparation (Protein Precipitation): [15]
-
Aliquot 50 µL of plasma sample (blank, standard, or unknown) into a microcentrifuge tube.
-
Add 50 µL of the Tolmetin-d3 internal standard working solution.
-
Add 50 µL of acetonitrile to precipitate plasma proteins.[15]
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[15]
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Conditions:
-
Mobile Phase: 0.2% formic acid in water and acetonitrile (gradient or isocratic, e.g., 25:75 v/v).[14]
-
Flow Rate: 0.50 mL/min.[14]
-
Column Temperature: 50°C.[13]
-
Injection Volume: 50 µL.[13]
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode. Negative is often suitable for acidic NSAIDs, though positive has also been used.[14][16]
-
MS/MS Transitions (example):
-
Tolmetin: Monitor the transition from the precursor ion (m/z 258.1) to a product ion (m/z 119.0).[14]
-
Tolmetin-d3: Monitor the transition from the precursor ion (m/z 261.1) to a product ion (m/z 119.0 or other appropriate fragment).
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Tolmetin/Tolmetin-d3) against the nominal concentration of the calibration standards.
-
Determine the concentration of Tolmetin in unknown samples by interpolating their peak area ratios from the calibration curve.
-
References
- 1. scbt.com [scbt.com]
- 2. Tolmetin-d3 | CAS 1184998-16-0 | LGC Standards [lgcstandards.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Tolmetin | C15H15NO3 | CID 5509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tolmetin - Wikipedia [en.wikipedia.org]
- 6. Tolmetin Sodium - LKT Labs [lktlabs.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Buy Tolmetin | 26171-23-3 [smolecule.com]
- 10. selleckchem.com [selleckchem.com]
- 11. What is the mechanism of Tolmetin Sodium? [synapse.patsnap.com]
- 12. Studies on the metabolism of tolmetin to the chemically reactive acyl-coenzyme A thioester intermediate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-performance liquid chromatographic determination of tolmetin, tolmetin glucuronide and its isomeric conjugates in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Tolmetin Sodium Fast Dissolving Tablets for Rheumatoid Arthritis Treatment: Preparation and Optimization Using Box-Behnken Design and Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitation of tolmetin by high-performance liquid chromatography and method validation - PubMed [pubmed.ncbi.nlm.nih.gov]

